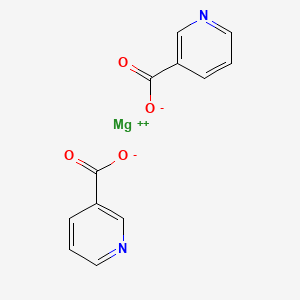

3-Pyridinecarboxylic acid magnesium salt

Description

Properties

CAS No. |

7069-06-9 |

|---|---|

Molecular Formula |

C12H8MgN2O4 |

Molecular Weight |

268.51 g/mol |

IUPAC Name |

magnesium bis(pyridine-3-carboxylate) |

InChI |

InChI=1S/2C6H5NO2.Mg/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |

InChI Key |

LBYCWLBCHNSWFE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mg+2] |

Other CAS No. |

7069-06-9 |

Related CAS |

59-67-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Pyridinecarboxylic Acid Magnesium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-pyridinecarboxylic acid magnesium salt, commonly known as magnesium nicotinate. This document details established experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthesis workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

3-Pyridinecarboxylic acid, or nicotinic acid (a form of vitamin B3), and its salts are of significant interest in the pharmaceutical and nutraceutical industries. Magnesium nicotinate, the magnesium salt of nicotinic acid, combines the therapeutic benefits of both magnesium and niacin. Magnesium is an essential mineral involved in numerous physiological processes, while nicotinic acid is known for its role in treating dyslipidemia. The synthesis of a stable and pure form of magnesium nicotinate is therefore of critical importance.

This guide explores three primary aqueous-based synthesis methodologies, each utilizing a different magnesium source: magnesium sulfate, basic magnesium carbonate, and magnesium oxide.

Synthesis Pathways and Experimental Protocols

The synthesis of magnesium nicotinate is typically achieved through a neutralization reaction between nicotinic acid and a magnesium-containing base or through a precipitation reaction with a magnesium salt. The following sections provide detailed experimental protocols for the most common synthesis routes.

Pathway 1: From Magnesium Sulfate and Nicotinic Acid

This pathway involves the reaction of a soluble magnesium salt, magnesium sulfate, with nicotinic acid in the presence of a base, such as sodium hydroxide, to facilitate the formation of the magnesium salt of nicotinic acid.

Experimental Protocol:

-

Dissolution: Dissolve a specific molar equivalent of nicotinic acid in deionized water.

-

Neutralization: Slowly add a stoichiometric amount of sodium hydroxide solution to the nicotinic acid solution with continuous stirring until the acid is fully neutralized, forming sodium nicotinate.

-

Reaction: In a separate vessel, prepare an aqueous solution of magnesium sulfate.

-

Precipitation: Gradually add the magnesium sulfate solution to the sodium nicotinate solution. A precipitate of magnesium nicotinate will form.

-

Isolation: The precipitate is collected by filtration.

-

Purification: The collected solid is washed with deionized water to remove any unreacted starting materials and byproducts, such as sodium sulfate.

-

Drying: The purified magnesium nicotinate is dried under vacuum at a controlled temperature.

Quantitative Data:

| Parameter | Value |

| Molar Ratio (Nicotinic Acid:MgSO₄:NaOH) | 2:1:2 |

| Solvent | Deionized Water |

| Reaction Temperature | Ambient |

| Reaction Time | Not specified |

| Yield | Not specified |

Logical Relationship Diagram:

Caption: Synthesis of magnesium nicotinate from magnesium sulfate.

Pathway 2: From Basic Magnesium Carbonate and Nicotinic Acid

This method involves the direct reaction of nicotinic acid with basic magnesium carbonate. The reaction is driven by the formation of water and carbon dioxide gas, which shifts the equilibrium towards the product.

Experimental Protocol:

-

Suspension: Suspend basic magnesium carbonate in deionized water.

-

Reaction: Gradually add nicotinic acid to the suspension with vigorous stirring. Effervescence (release of CO₂) will be observed.

-

Heating: The reaction mixture is typically heated to ensure complete reaction.

-

Clarification: The resulting solution is filtered to remove any unreacted magnesium carbonate.

-

Isolation: The magnesium nicotinate is isolated from the filtrate, often by evaporation of the solvent.

-

Purification: The solid product can be recrystallized from a suitable solvent, such as methanol, to achieve higher purity.[1]

-

Drying: The purified crystals are dried at room temperature.[1]

Quantitative Data:

| Parameter | Value |

| Molar Ratio (Nicotinic Acid:MgCO₃) | Stoichiometric (typically 2:1 based on Mg content) |

| Solvent | Deionized Water |

| Reaction Temperature | Elevated (specific temperature not provided) |

| Reaction Time | Not specified |

| Yield | Not specified |

Experimental Workflow Diagram:

Caption: Synthesis of magnesium nicotinate from basic magnesium carbonate.

Pathway 3: From Magnesium Oxide and Nicotinic Acid

This pathway represents a direct acid-base reaction between nicotinic acid and magnesium oxide, a basic oxide, to form the corresponding salt and water.

Experimental Protocol:

-

Suspension: Suspend a stoichiometric amount of magnesium oxide in deionized water.

-

Reaction: Slowly add nicotinic acid to the magnesium oxide suspension with constant stirring.

-

Heating: The mixture is heated and refluxed to ensure the reaction goes to completion.

-

Filtration: After cooling, the solution is filtered to remove any unreacted magnesium oxide.

-

Isolation: The magnesium nicotinate is obtained by crystallization from the filtrate.

-

Drying: The resulting crystals are dried under controlled conditions.

Quantitative Data:

| Parameter | Value |

| Molar Ratio (Nicotinic Acid:MgO) | 2:1 |

| Solvent | Deionized Water or Ethanol-Water mixture |

| Reaction Temperature | Reflux |

| Reaction Time | Not specified |

| Yield | Not specified |

Experimental Workflow Diagram:

Caption: Synthesis of magnesium nicotinate from magnesium oxide.

Characterization of this compound

The synthesized magnesium nicotinate should be characterized to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:

-

Elemental Analysis: To determine the content of Carbon, Hydrogen, Nitrogen, and Magnesium and confirm the empirical formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the coordination of the nicotinate ligand to the magnesium ion. Key observations include shifts in the vibrational frequencies of the carboxylate group upon complexation.[2]

-

X-ray Diffraction (XRD): To verify the crystalline structure of the synthesized salt.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the compound.

Formation of Magnesium Nicotinate Complexes with Amino Acids

Magnesium nicotinate can be further reacted with amino acids to form complexes with potentially enhanced bioavailability.

Experimental Protocol:

-

Dissolution: Dissolve magnesium nicotinate and an amino acid (e.g., glycine or arginine) in a 1:1 molar ratio in water.[1]

-

Reaction: Heat the solution to 60-70°C and stir intensely for 3 hours.[1]

-

Isolation: Isolate the product by evaporating the water under low pressure.[1]

-

Purification: Crystallize the resulting solid from methanol.[1]

-

Drying: Dry the purified product at room temperature.[1]

Signaling Pathway Diagram:

Caption: Formation of magnesium nicotinate-amino acid complexes.

Conclusion

This technical guide has outlined the primary synthesis pathways for this compound. While the fundamental reaction principles are well-established, there is a need for more detailed, publicly available quantitative data, including reaction yields and specific optimal conditions for each pathway. The provided protocols and diagrams offer a solid foundation for researchers to develop and optimize the synthesis of magnesium nicotinate for various applications. Further investigation into reaction kinetics and optimization of purification techniques will be beneficial for large-scale production.

References

An In-depth Technical Guide to the Physicochemical Properties of Magnesium Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium nicotinate, the magnesium salt of nicotinic acid (niacin or vitamin B3), is a compound of interest in pharmaceutical and nutritional research. It combines the therapeutic and nutritional benefits of both magnesium and nicotinic acid, potentially offering advantages in bioavailability and clinical applications. This technical guide provides a comprehensive overview of the core physicochemical properties of magnesium nicotinate, detailing its chemical identity, and outlining the experimental methodologies for its characterization. The guide is intended to serve as a foundational resource for researchers and professionals involved in the development of formulations containing this active pharmaceutical ingredient.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | Magnesium bis(pyridine-3-carboxylate) | [2] |

| Synonyms | Magnesium dinicotinate, Nicotinic acid magnesium salt | [2] |

| Molecular Formula | C₁₂H₈MgN₂O₄ | [2] |

| Molecular Weight | 268.51 g/mol | [2][3] |

| CAS Number | 7069-06-9 | [3] |

| Appearance | White crystalline solid | [1] |

| Solubility | Readily soluble in water | [1] |

| pKa of Nicotinic Acid | ~4.75 | [4] |

| Thermal Decomposition | Decomposes to magnesium oxide at temperatures above 400°C | [3] |

Synthesis and Characterization

Synthesis of Magnesium Nicotinate

A common laboratory-scale synthesis of magnesium nicotinate involves the reaction of a magnesium salt with nicotinic acid in an aqueous solution.[3]

Reaction Scheme: 2 C₆H₅NO₂ (Nicotinic Acid) + Mg(OH)₂ (Magnesium Hydroxide) → Mg(C₆H₄NO₂)₂ (Magnesium Nicotinate) + 2 H₂O

A generalized workflow for the synthesis and characterization of magnesium nicotinate is presented below.

References

In-depth Technical Guide: 3-Pyridinecarboxylic Acid Magnesium Salt Crystal Structure

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Crystal Structure of 3-Pyridinecarboxylic Acid Magnesium Salt (Magnesium Nicotinate)

Executive Summary

This technical guide addresses the crystal structure of this compound, a compound of interest in pharmaceutical and materials science. Despite a comprehensive search of scientific literature and crystallographic databases, a complete, experimentally determined crystal structure with atomic coordinates for the simple magnesium salt of 3-pyridinecarboxylic acid (magnesium nicotinate, C₁₂H₈MgN₂O₄) is not publicly available.

However, this guide synthesizes the available information regarding its synthesis, spectroscopic characterization, and the coordination behavior of the nicotinate ligand with magnesium. It further presents a detailed methodology for the typical synthesis and crystallographic analysis of such a compound, providing a foundational framework for researchers aiming to determine its structure. While quantitative crystallographic data tables cannot be generated due to the absence of a published structure, a conceptual visualization of the potential coordination environment is provided based on related compounds.

Introduction

3-Pyridinecarboxylic acid, commonly known as nicotinic acid or niacin, is a vital organic compound. Its magnesium salt, magnesium nicotinate, is utilized in various applications, including as a source of magnesium in dietary supplements.[1] The arrangement of atoms in the solid state, or its crystal structure, is fundamental to understanding its physical and chemical properties, such as solubility, stability, and bioavailability. X-ray diffraction (XRD) is the primary technique used to elucidate such crystal structures.[2] While it is known that magnesium nicotinate forms a crystalline solid with a unique crystal lattice, detailed structural parameters have not been reported in the accessible scientific literature.[2]

Synthesis and General Characterization

The synthesis of magnesium nicotinate is typically achieved through aqueous solution methods.

Experimental Protocol: Synthesis of Magnesium Nicotinate

Objective: To synthesize crystalline magnesium nicotinate.

Materials:

-

Nicotinic acid (3-pyridinecarboxylic acid)

-

Magnesium sulfate (MgSO₄) or basic magnesium carbonate (Mg(CO₃)₂·Mg(OH)₂)

-

Sodium hydroxide (NaOH) (if using magnesium sulfate)

-

Deionized water

Procedure (Based on Conventional Aqueous Solution Method): [2]

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of nicotinic acid in deionized water. Gentle heating may be required to aid dissolution.

-

In a separate vessel, dissolve an equimolar amount of magnesium sulfate in deionized water. If using basic magnesium carbonate, create a slurry in water.

-

-

Reaction:

-

If using magnesium sulfate, slowly add a solution of sodium hydroxide to the nicotinic acid solution to deprotonate the carboxylic acid.

-

Slowly add the magnesium salt solution/slurry to the nicotinic acid solution (or sodium nicotinate solution) with constant stirring.

-

-

Crystallization:

-

The reaction mixture is typically stirred at a controlled temperature (e.g., 60-70°C) for several hours to promote the formation of the magnesium nicotinate salt.[3]

-

Allow the solution to cool slowly to room temperature. Crystalline product may precipitate upon cooling or after partial evaporation of the solvent.

-

-

Isolation and Purification:

-

Collect the resulting white crystalline solid by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

-

Dry the crystals under vacuum or in a desiccator.

-

Characterization: The formation of magnesium nicotinate can be confirmed using techniques such as Infrared (IR) spectroscopy, which shows shifts in the vibrational frequencies of the carboxylate group upon coordination to magnesium, and X-ray powder diffraction (XRPD), which would show a unique diffraction pattern for the new crystalline compound.[2]

Crystallographic Analysis (Projected Methodology)

To determine the precise crystal structure, single-crystal X-ray diffraction analysis would be required.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the unit cell parameters, space group, and atomic coordinates of magnesium nicotinate.

Procedure:

-

Crystal Growth: Grow single crystals of sufficient size and quality, typically by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent.

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined using least-squares methods to obtain the final crystal structure.

-

Anticipated Crystal Structure and Coordination Environment

Based on the chemistry of magnesium and carboxylate ligands, a likely coordination environment for the magnesium ion in magnesium nicotinate can be predicted. The nicotinate ion can act as a bidentate ligand, coordinating to the magnesium center through the oxygen atoms of the carboxylate group.[2] Magnesium typically exhibits an octahedral coordination geometry. The remaining coordination sites around the magnesium ion would likely be occupied by water molecules if the crystals are hydrated, or by oxygen or nitrogen atoms from adjacent nicotinate ligands, potentially forming a coordination polymer.

Visualization of a Hypothetical Coordination Environment

The following diagram illustrates a hypothetical coordination of two bidentate nicotinate ligands and two water molecules to a central magnesium ion, resulting in an octahedral geometry.

Caption: Hypothetical octahedral coordination of a central Mg²⁺ ion.

Logical Workflow for Structure Determination

The process of determining and analyzing a novel crystal structure follows a logical progression from synthesis to data analysis and visualization.

Caption: Workflow for Crystal Structure Determination and Analysis.

Conclusion and Future Work

While the existence of crystalline this compound is established, a definitive public record of its crystal structure is currently unavailable. This guide has provided the known information and detailed the necessary experimental protocols for its synthesis and crystallographic determination. The logical next step for the scientific community would be to perform a single-crystal X-ray diffraction study on this compound. Such a study would provide the precise quantitative data needed to fully understand its solid-state properties, which is crucial for its application in pharmaceuticals and material science. The resulting crystallographic information file (CIF) would enable the generation of accurate data tables and visualizations as originally intended by this guide.

References

The Biological Activity of Magnesium Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium nicotinate, a compound salt of magnesium and nicotinic acid (niacin), presents a unique pharmacological profile by delivering two essential bioactive components. This technical guide provides an in-depth analysis of the biological activities of magnesium nicotinate, with a particular focus on its role in lipid metabolism and cardiovascular health. We will explore its mechanism of action, summarize key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of magnesium nicotinate.

Introduction

Magnesium nicotinate combines the physiological benefits of both magnesium and nicotinic acid. Magnesium is a crucial cofactor in over 300 enzymatic reactions, essential for processes such as energy production, DNA and RNA synthesis, and maintaining normal muscle and nerve function.[1] Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent for dyslipidemia, capable of favorably modulating plasma lipid profiles.[2] The combination of these two moieties in a single compound offers the potential for synergistic effects and an improved side-effect profile compared to nicotinic acid alone, particularly in mitigating the characteristic flushing response.[3]

Mechanism of Action

The biological activity of magnesium nicotinate is a composite of the individual actions of magnesium and nicotinic acid.

Nicotinic Acid Component

The primary pharmacological target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[4] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5] This cascade of events inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, thereby reducing the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[2] A lower influx of FFAs to the liver reduces the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), consequently leading to a decrease in low-density lipoprotein (LDL) levels.[6]

Furthermore, nicotinic acid has been shown to increase the secretion of adiponectin from adipocytes, an effect also mediated by the GPR109A receptor.[7] Adiponectin is an adipokine with anti-inflammatory and insulin-sensitizing properties, and its increased levels are associated with improved cardiovascular outcomes.[8][9]

Magnesium Component

Magnesium ions are essential for a vast array of cellular functions.[1] In the context of cardiovascular health, magnesium acts as a physiological calcium channel blocker, contributing to vasodilation and the regulation of blood pressure.[10] It is also a critical cofactor for enzymes involved in lipid metabolism and is required for the synthesis of the antioxidant glutathione.[1] Magnesium homeostasis is maintained through a balance of intestinal absorption and renal excretion. Intestinal absorption occurs via both a saturable, active transcellular pathway and a non-saturable, passive paracellular pathway.[11]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various studies on the effects of magnesium and nicotinic acid on lipid profiles. It is important to note that much of the available data pertains to magnesium supplementation in general, rather than specifically magnesium nicotinate, and results can be heterogeneous.

Table 1: Effect of Magnesium Supplementation on Serum Lipid Profile (Meta-analysis Data)

| Lipid Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value | Number of Studies Included |

| Total Cholesterol (TC) | 0.34 mg/dL | -1.75 to 2.43 | 0.749 | 21 |

| Triglycerides (TG) | -2.06 mg/dL | -6.35 to 2.23 | 0.346 | 23 |

| LDL-Cholesterol (LDL-C) | 1.71 mg/dL | -0.81 to 4.24 | 0.183 | 20 |

| HDL-Cholesterol (HDL-C) | 1.21 mg/dL | 0.58 to 1.85 | < 0.001 | 25 |

Data synthesized from a meta-analysis of randomized controlled trials on magnesium supplementation.[8][12]

Table 2: Dose-Response Observations from Meta-analyses on Magnesium Supplementation

| Lipid Parameter | Dosage Threshold | Observed Effect | Reference |

| LDL-Cholesterol | < 300 mg/day | Significant decrease | |

| HDL-Cholesterol | > 300 mg/day | Significant increase | [10] |

| Total Cholesterol | > 12 weeks duration | Significant decrease |

Experimental Protocols

In Vitro Intestinal Absorption: Everted Gut Sac Model

This protocol is a widely used ex vivo method to study the absorption of compounds across the intestinal epithelium.[4]

Objective: To determine the rate and extent of magnesium nicotinate absorption across the small intestine.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Ringer bicarbonate buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂

-

Magnesium nicotinate solutions of varying concentrations

-

Surgical instruments (scissors, forceps)

-

Glass rod for eversion

-

Incubation bath with temperature control and shaking capabilities

-

Syringes and needles

-

Analytical equipment for magnesium and nicotinic acid quantification (e.g., atomic absorption spectrophotometer, HPLC)

Procedure:

-

Animal Preparation: Fast the rat overnight with free access to water. Anesthetize the rat using an appropriate method.

-

Intestine Excision: Make a midline abdominal incision and carefully excise a segment of the small intestine (e.g., jejunum).

-

Eversion: Gently flush the intestinal segment with ice-cold Krebs-Ringer buffer. Insert a glass rod into the lumen and carefully evert the intestine over the rod.

-

Sac Preparation: Tie one end of the everted segment with a surgical thread to form a sac.

-

Incubation: Fill the sac with a known volume and concentration of magnesium nicotinate solution (serosal side). Immerse the sac in a beaker containing the same solution (mucosal side).

-

Sampling: Incubate the preparation at 37°C with gentle shaking and continuous gassing. At predetermined time points, collect samples from both the mucosal and serosal fluids.

-

Analysis: Quantify the concentration of magnesium and nicotinic acid in the collected samples to determine the transport across the intestinal wall.

In Vivo Lipid Profile Analysis in a Rodent Model

This protocol describes the assessment of the effect of magnesium nicotinate on the plasma lipid profile of rodents.[5]

Objective: To evaluate the in vivo efficacy of magnesium nicotinate in modulating plasma lipid levels.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Standard or high-fat diet

-

Magnesium nicotinate for oral administration

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Centrifuge

-

Commercial enzymatic kits for the quantification of total cholesterol, triglycerides, HDL-C, and LDL-C

-

Spectrophotometer or plate reader

Procedure:

-

Acclimatization and Diet: Acclimatize the mice for at least one week. Divide the animals into control and treatment groups. Feed a standard or high-fat diet to induce dyslipidemia.

-

Treatment: Administer magnesium nicotinate to the treatment group via oral gavage daily for a specified period (e.g., 4-8 weeks). The control group receives the vehicle.

-

Blood Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Lipid Analysis: Use commercial enzymatic kits to measure the concentrations of total cholesterol, triglycerides, and HDL-C in the plasma samples according to the manufacturer's instructions.

-

LDL-C Calculation: Calculate the LDL-C concentration using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). [This formula is valid for triglyceride levels below 400 mg/dL.]

-

Data Analysis: Statistically compare the lipid profiles of the treatment and control groups.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the biological activity of magnesium nicotinate.

Caption: GPR109A Signaling Pathway of Nicotinic Acid.

Caption: Magnesium Intestinal Transport and Cellular Roles.

Conclusion

Magnesium nicotinate is a promising compound that leverages the established therapeutic benefits of both magnesium and nicotinic acid. Its primary mechanism of action involves the modulation of lipid metabolism through the GPR109A receptor, leading to reductions in circulating free fatty acids and potentially improving the overall lipid profile. The magnesium component contributes to a wide range of essential physiological processes, including those vital for cardiovascular health. While the available quantitative data on magnesium nicotinate itself is limited, the extensive research on its individual components provides a strong rationale for its potential therapeutic applications. The detailed experimental protocols provided herein offer a framework for further investigation into the specific dose-response relationships and synergistic effects of this dual-action compound. Future research should focus on well-controlled clinical trials to elucidate the precise benefits and optimal dosing of magnesium nicotinate for the management of dyslipidemia and the promotion of cardiovascular wellness.

References

- 1. In vitro glucose absorption by everted gut sac method | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermoelectric materials - Wikipedia [en.wikipedia.org]

- 6. The effect of magnesium supplementation on serum concentration of lipid profile: an updated systematic review and dose-response meta-analysis on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. examine.com [examine.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An improved everted gut sac as a simple and accurate technique to measure paracellular transport across the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Video: Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]

- 12. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]

A Technical Guide to the Cellular Mechanism of Action of Magnesium Nicotinate

Abstract: Magnesium nicotinate, a compound comprising magnesium and nicotinic acid (niacin), dissociates in biological systems, allowing each component to exert distinct and significant effects at the cellular level. This technical guide provides an in-depth exploration of these mechanisms. The nicotinate moiety primarily acts as an agonist for the G-protein coupled receptor HCA2 (GPR109A), modulating intracellular signaling cascades that influence lipid metabolism and inflammatory responses. The magnesium cation (Mg2+), a crucial intracellular ion, functions as a vital cofactor in hundreds of enzymatic reactions, regulates ion transport, and is essential for cellular energy metabolism and homeostasis. This document details the specific signaling pathways, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual diagrams to elucidate these complex cellular processes.

The Nicotinate Moiety: Agonism at the HCA2 (GPR109A) Receptor

The primary cellular target of the nicotinate component is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or Niacin Receptor 1 (NIACR1).[1] HCA2 is a G-protein coupled receptor (GPCR) found on the surface of various cells, most notably adipocytes and immune cells.[1][2] Its activation by ligands like nicotinate initiates two principal signaling pathways.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical and therapeutically relevant pathway for nicotinate's anti-lipolytic effects involves its coupling to the inhibitory G-protein, Gαi.[3][4] Upon binding of nicotinate to HCA2, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[2][4] This action leads to a reduction in intracellular levels of cyclic AMP (cAMP).[3][4] In adipocytes, the subsequent decrease in Protein Kinase A (PKA) activity prevents the phosphorylation and activation of hormone-sensitive lipase (HSL), ultimately reducing the hydrolysis of triglycerides into free fatty acids.[2][4]

This Gαi-mediated signaling is sensitive to pertussis toxin (PTX), which abolishes the inhibition of cAMP accumulation.[3][4]

Caption: HCA2 activation by nicotinate inhibits the adenylyl cyclase/cAMP pathway.

Prostaglandin Synthesis Pathway

The well-known flushing effect of high-dose niacin is mediated by a separate signaling cascade also initiated by HCA2 activation.[4][5] This pathway involves the activation of phospholipases, which leads to the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into various prostaglandins, most notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[4][6][7] These prostaglandins act on nearby vascular smooth muscle cells, causing vasodilation and the characteristic cutaneous flush.[6][7] This effect can be significantly suppressed by COX inhibitors like aspirin and indomethacin.[6][8]

Caption: HCA2-mediated signaling cascade leading to prostaglandin synthesis and vasodilation.

The Magnesium Moiety: A Fundamental Intracellular Cation

Magnesium (Mg2+) is the second most abundant cation within the cell and is indispensable for fundamental biological processes.[9][10] Its mechanism of action is not receptor-mediated in the same way as nicotinate, but is rather defined by its ubiquitous role as a regulator and cofactor.

Cellular Magnesium Homeostasis

Intracellular Mg2+ concentrations are tightly regulated by a dynamic interplay between influx and efflux transport systems across the plasma membrane and organellar membranes.[10][11][12]

-

Magnesium Influx: Mg2+ enters cells primarily through specialized channel proteins. Key influx transporters that have been identified include TRPM6 (Transient Receptor Potential Melastatin 6) and TRPM7, MagT1 (Magnesium Transporter 1), and members of the SLC41 solute carrier family.[12][13]

-

Magnesium Efflux: The extrusion of Mg2+ from the cell is predominantly handled by Na+/Mg2+ exchangers, which utilize the sodium gradient to drive Mg2+ out of the cytoplasm.[10][12]

Caption: Key transporters involved in maintaining cellular magnesium homeostasis.

Core Cellular Functions

Magnesium's widespread influence stems from its critical roles in:

-

Energy Production: Nearly all metabolic processes that generate or use energy require magnesium. Adenosine triphosphate (ATP), the universal energy currency of the cell, exists predominantly as a complex with magnesium (Mg-ATP).[14][15] This complexing is essential for the enzymatic activity of kinases and ATPases.[14][16]

-

Enzymatic Cofactor: Over 300 enzymes require Mg2+ for their catalytic activity.[14][16] These enzymes are involved in glycolysis, oxidative phosphorylation, protein synthesis, and the synthesis of DNA and RNA.[15][16]

-

Ion Transport and Membrane Stability: Magnesium is required for the active transport of calcium and potassium ions across cell membranes.[15] By modulating these ion transport systems, Mg2+ influences nerve impulse conduction, muscle contraction, and normal heart rhythm.[15][16]

-

Signal Transduction: Mg2+ can modulate the activity of various signaling proteins and pathways, acting as a secondary messenger or a regulator of other signaling molecules.[9][10]

-

Anti-inflammatory Effects: Studies suggest magnesium can exert anti-inflammatory effects, potentially by reducing levels of C-reactive protein (CRP).[17]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the cellular actions of nicotinate and magnesium.

Table 1: Ligand Affinity for HCA2 (GPR109A) Receptor

| Ligand | EC50 | Cell Type/Assay | Reference |

|---|---|---|---|

| Nicotinate | ~1 mM | cAMP Inhibition in MB231-GPR109A cells | [3] |

| β-hydroxybutyrate | 0.7 mM | Not Specified | [3] |

| Butyrate | 1.6 mM | Not Specified |[3] |

Table 2: Typical Cellular and Extracellular Magnesium Concentrations

| Compartment | Total Concentration | Free Ionized Concentration | Reference |

|---|---|---|---|

| Serum/Extracellular | 1.8 - 2.2 mg/dL | ~1 mM | [18] |

| Cytosol | High (Variable) | 0.5 - 1.0 mM | [10] |

| Mitochondria | High (Accumulated) | Slightly higher than cytosol | [12] |

| Vacuole (Plants) | 3 - 60 mM | Not precisely measured |[11] |

Key Experimental Protocols

Protocol: HCA2-Mediated cAMP Inhibition Assay

Objective: To quantify the functional response of cells expressing HCA2 to nicotinate by measuring the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Culture HEK-293 or CHO cells stably transfected with a human HCA2 expression vector. Maintain cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).[4]

-

Cell Seeding: Plate the HCA2-expressing cells into 96-well plates at a density of ~50,000 cells/well and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Stimulation:

-

Aspirate the culture medium and wash the cells once with assay buffer.

-

Add 50 µL of assay buffer containing various concentrations of nicotinate (e.g., 1 nM to 10 mM).

-

Add 50 µL of assay buffer containing a fixed concentration of an adenylyl cyclase stimulator (e.g., 10 µM Forskolin) to all wells except the negative control.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based assays) according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the nicotinate concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for nicotinate-induced inhibition of forskolin-stimulated cAMP production.

Protocol: Cellular Magnesium Influx Assay

Objective: To measure the rate of magnesium uptake into cultured cells.

Methodology:

-

Cell Culture: Culture a relevant cell type (e.g., HEK-293, primary neurons) on glass-bottom dishes suitable for fluorescence microscopy.

-

Indicator Loading:

-

Prepare a loading buffer (e.g., HEPES-buffered saline).

-

Incubate cells with a magnesium-sensitive fluorescent indicator (e.g., 5 µM Mag-Fura-2 AM) in the loading buffer for 30-60 minutes at room temperature in the dark.

-

Wash the cells 2-3 times with the buffer to remove excess dye.

-

-

Baseline Measurement:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a Mg2+-free buffer.

-

Record the baseline fluorescence ratio (e.g., F340/F380 for Mag-Fura-2) for 2-5 minutes to establish a stable baseline.

-

-

Magnesium Influx Stimulation:

-

Switch the perfusion to a buffer containing a known concentration of MgCl2 (e.g., 1 mM, 5 mM, or 10 mM).

-

Continue to record the fluorescence ratio for 10-20 minutes to observe the increase in intracellular magnesium.

-

-

Data Analysis:

-

Calculate the change in the fluorescence ratio over time after the addition of magnesium.

-

The initial slope of the ratio increase represents the rate of magnesium influx.

-

Calibrate the fluorescence signal to absolute Mg2+ concentrations using ionophores (e.g., ionomycin) and buffers with known Mg2+ concentrations if required.

-

References

- 1. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Magnesium nicotinate | 7069-06-9 | Benchchem [benchchem.com]

- 14. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 15. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Unlocking the Power of Magnesium: A Systematic Review and Meta-Analysis Regarding Its Role in Oxidative Stress and Inflammation [mdpi.com]

- 18. Magnesium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Magnesium Bis(pyridine-3-carboxylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium bis(pyridine-3-carboxylate), also known as magnesium nicotinate. It covers its chemical identity, relevant biological signaling pathways, detailed experimental protocols for its synthesis and evaluation, and a summary of key quantitative data.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for 3-Pyridinecarboxylic acid magnesium salt is magnesium bis(pyridine-3-carboxylate) . This name accurately reflects the structure, which consists of a central magnesium ion (Mg²⁺) coordinated with two molecules of 3-pyridinecarboxylate.

Synonyms: Magnesium nicotinate, this compound.

Molecular Formula: C₁₂H₈MgN₂O₄

Molecular Weight: 268.51 g/mol

Signaling Pathways

Upon dissociation, magnesium bis(pyridine-3-carboxylate) releases magnesium ions (Mg²⁺) and nicotinate (niacin). Both of these components have well-documented roles in cellular signaling.

Nicotinic Acid Receptor Signaling:

Nicotinic acid (niacin) primarily exerts its effects through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). Activation of this receptor, predominantly found on adipocytes and immune cells, initiates a signaling cascade that inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of hormone-sensitive lipase, resulting in reduced lipolysis and a decrease in the release of free fatty acids into the bloodstream.

Niacin Receptor Signaling Pathway

Magnesium in Cellular Signaling:

Magnesium ions are essential cofactors for hundreds of enzymes and play a critical role in numerous cellular processes. Mg²⁺ is vital for the stability and function of ATP, the primary energy currency of the cell. It also modulates the activity of various ion channels, including potassium and calcium channels, thereby influencing cellular excitability and signaling. Furthermore, magnesium is involved in signal transduction pathways by affecting the activity of kinases and cyclases.

Experimental Protocols

This section details methodologies for the synthesis, characterization, and biological evaluation of magnesium bis(pyridine-3-carboxylate).

Synthesis of Magnesium Bis(pyridine-3-carboxylate)

This protocol is adapted from a method for synthesizing magnesium nicotinate and its derivatives.

Materials:

-

3-Pyridinecarboxylic acid (Nicotinic acid)

-

Magnesium sulfate (MgSO₄) or Magnesium carbonate (MgCO₃)

-

Sodium hydroxide (NaOH) (if using MgSO₄)

-

Deionized water

-

Methanol

-

Reaction vessel with a stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 3-pyridinecarboxylic acid in deionized water.

-

Addition of Magnesium Salt:

-

Method A (using MgSO₄): In a separate beaker, dissolve a stoichiometric amount of magnesium sulfate in deionized water. Slowly add this solution to the nicotinic acid solution while stirring. Adjust the pH to neutral (pH 7.0) by the dropwise addition of a sodium hydroxide solution.

-

Method B (using MgCO₃): Slowly add a stoichiometric amount of basic magnesium carbonate to the nicotinic acid solution with vigorous stirring. Carbon dioxide will be evolved.

-

-

Reaction: Heat the reaction mixture to 60-70°C and maintain stirring for 3 hours.

-

Isolation: Concentrate the resulting solution using a rotary evaporator to remove the water.

-

Purification: Recrystallize the solid product from methanol.

-

Drying: Dry the purified crystals of magnesium bis(pyridine-3-carboxylate) at room temperature.

In Vitro Absorption Study

This protocol describes an ex vivo method to assess the absorption of magnesium from magnesium bis(pyridine-3-carboxylate) using a rat small intestine model.

Materials:

-

Magnesium bis(pyridine-3-carboxylate)

-

Isolated rat small intestine segment (ileum)

-

Krebs-Ringer buffer

-

Apparatus for studying intestinal absorption (e.g., Ussing chamber or a similar setup)

-

Atomic Absorption Spectrophotometer

Procedure:

-

Animal Preparation: Euthanize a rat according to approved animal welfare protocols. Immediately excise a segment of the small intestine (ileum).

-

Intestinal Segment Preparation: Gently rinse the intestinal segment with Krebs-Ringer buffer to remove its contents.

-

Mounting: Mount the intestinal segment in the absorption study apparatus, separating the mucosal and serosal sides.

-

Test Solution: Prepare a solution of magnesium bis(pyridine-3-carboxylate) in Krebs-Ringer buffer at a known concentration.

-

Absorption Assay: Fill the mucosal side of the apparatus with the test solution and the serosal side with fresh Krebs-Ringer buffer. Maintain the temperature at 37°C and provide aeration.

-

Sampling: At predetermined time intervals (e.g., 0, 15, 30, 45, 60, 75, and 90 minutes), collect samples from the serosal fluid.

-

Magnesium Quantification: Determine the concentration of magnesium in the collected samples using an atomic absorption spectrophotometer at a wavelength of 285.2 nm.

-

Data Analysis: Calculate the amount of magnesium absorbed over time.

In Vitro Absorption Study Workflow

Data Presentation

The following tables summarize key quantitative data related to the absorption and bioavailability of magnesium from magnesium nicotinate and related compounds.

Table 1: In Vitro Absorption of Mg²⁺ from Magnesium Nicotinate and its Derivatives

| Compound | Absorption Rate Constant (k x 10³) (min⁻¹) | Amount of Mg²⁺ Absorbed after 90 min (µg) |

| Magnesium Nicotinate | 2.9 ± 0.2 | 18.7 ± 1.5 |

| Magnesium Nicotinate-Glycine | 4.1 ± 0.3 | 25.4 ± 2.1 |

| Magnesium Nicotinate-Arginine | 5.3 ± 0.4 | 32.8 ± 2.9 |

Data adapted from an in vitro study using a rat small intestine model.

Table 2: Bioavailability of Different Magnesium Salts in Rats

| Magnesium Salt | Serum Mg Level (mg/dL) | Liver Mg Level (µg/g) |

| Control (Standard Diet) | 2.1 ± 0.1 | 185 ± 10 |

| Magnesium Oxide | 2.4 ± 0.2 | 205 ± 12 |

| Magnesium Picolinate* | 2.8 ± 0.2 | 230 ± 15 |

*Magnesium picolinate is structurally related to magnesium nicotinate and is included here for comparative purposes.

Conclusion

Magnesium bis(pyridine-3-carboxylate) is a compound of interest due to its potential to deliver both magnesium and nicotinic acid. The information provided in this guide offers a foundational understanding for researchers and drug development professionals. The detailed protocols for synthesis and in vitro evaluation, along with the presented data, can serve as a starting point for further investigation into the pharmacokinetic and pharmacodynamic properties of this compound. The signaling pathway diagrams provide a visual representation of the potential mechanisms of action of its constituent components. Further in vivo studies are warranted to fully elucidate the therapeutic potential of magnesium bis(pyridine-3-carboxylate).

An In-depth Technical Guide to 3-Pyridinecarboxylic Acid Magnesium Salt (Magnesium Nicotinate)

CAS Number: 7069-06-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Pyridinecarboxylic acid magnesium salt, also known as magnesium nicotinate. This document synthesizes critical information on its physicochemical properties, synthesis, biological activities, and experimental protocols, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

Magnesium nicotinate is the magnesium salt of nicotinic acid (niacin, vitamin B3). It is a source of both magnesium and nicotinic acid, combining the physiological effects of both entities.

Table 1: Physicochemical Properties of Magnesium Nicotinate

| Property | Value | Reference(s) |

| CAS Number | 7069-06-9 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₂H₈MgN₂O₄ | [1][2][8] |

| Molecular Weight | 268.51 g/mol | [1][2][8] |

| Synonyms | Magnesium dinicotinate, Nicotinic acid magnesium salt, 3-Pyridinecarboxylic acid, magnesium salt (2:1) | [2][3][4][6][9] |

| Melting Point | 236.6 °C | [2][3] |

| Boiling Point | 292.5 °C at 760 mmHg | [2][3] |

| Flash Point | 130.7 °C | [2][3] |

| Appearance | White crystalline powder | [10] |

| Solubility | Soluble in water | [10] |

Synthesis and Manufacturing

The synthesis of magnesium nicotinate typically involves the reaction of a magnesium salt with nicotinic acid in an aqueous solution. Common methods include:

-

Reaction with Magnesium Salt: A prevalent method involves reacting a magnesium salt, such as magnesium sulfate or basic magnesium carbonate, with nicotinic acid. The reaction is often carried out in water, and a base like sodium hydroxide may be used to facilitate the reaction.[1]

-

Complexation with Amino Acids: To potentially enhance bioavailability, magnesium nicotinate can be complexed with amino acids like glycine or arginine. This is achieved by dissolving magnesium nicotinate and the selected amino acid in a 1:1 molar ratio in water and heating the solution to 60–70°C.[1]

Biological Activity and Mechanism of Action

The biological effects of magnesium nicotinate are attributable to its constituent parts: magnesium and nicotinic acid.

Role of Magnesium

Magnesium is a crucial mineral that acts as a cofactor for over 300 enzymatic reactions in the body.[11] Its key functions relevant to research and drug development include:

-

Enzyme Catalysis: Magnesium is essential for enzymes involved in glycolysis, ATP metabolism, and signal transduction pathways.[1]

-

Ion Transport: It is required for the active transport of ions like potassium and calcium across cell membranes, which is fundamental for nerve impulse conduction, muscle contraction, and maintaining a normal heart rhythm.

-

Cellular Signaling: Magnesium acts as a cofactor for enzymes such as adenylate cyclase and guanylate cyclase, which produce the second messengers cAMP and cGMP.[1]

Role of Nicotinic Acid (Niacin)

Nicotinic acid is a B vitamin with well-documented pharmacological effects, particularly on lipid metabolism.

-

Lipid Modification: At pharmacological doses, nicotinic acid reduces the synthesis of low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL) levels.[7]

-

GPR109A Receptor Agonism: The primary mechanism for the lipid-lowering effects of nicotinic acid is its action as an agonist for the G protein-coupled receptor 109A (GPR109A, also known as HM74A), which is highly expressed in adipocytes and immune cells.[10] Activation of GPR109A in adipocytes inhibits adenylate cyclase, leading to decreased cAMP levels and subsequent reduction in lipolysis.

Experimental Protocols

In Vitro Absorption Study of Magnesium Nicotinate

This protocol is based on a study evaluating the absorption of magnesium ions from magnesium nicotinate and its amino acid derivatives.[2]

Objective: To compare the in vitro absorption of Mg²⁺ ions from magnesium nicotinate and its derivatives.

Methodology:

-

Synthesis of Magnesium Nicotinate Derivatives:

-

Synthesize magnesium nicotinate with amino acids (e.g., arginine or glycine) by reacting magnesium nicotinate with the respective amino acid in a 1:1 molar ratio in an aqueous solution.

-

Maintain the reaction at 60-70°C with intense stirring for 3 hours.

-

Isolate and purify the resulting products.[2]

-

-

Preparation of Solid Dispersions:

-

Mix micronized magnesium salt with a carrier (e.g., phosphatidylcholine or polyvinylpyrrolidone) in a 1:10 molar ratio.

-

Dissolve the mixture in ethanol.

-

Evaporate the ethanol completely and dry the solid dispersion under a vacuum.

-

Unify the granules by passing them through a 1.0 mm sieve.[2]

-

-

Determination of Partition Coefficient (o/w):

-

Determine the partition coefficient to assess the lipophilicity of the compounds.

-

-

In Vitro Absorption Assay:

-

Utilize a segment of the small intestine from a suitable animal model (e.g., rat).

-

Monitor the absorption of Mg²⁺ ions over time, following first-order kinetics.

-

Measure the concentration of magnesium in the collected samples using atomic absorption spectrophotometry at a wavelength of 285.2 nm.[2]

-

-

Data Analysis:

-

Compare the amount of absorbed Mg²⁺ ions for the different magnesium nicotinate formulations at various time points.

-

Perform statistical analysis (e.g., p<0.05) to determine significant differences in absorption rates.[2]

-

General Protocol for a Human Bioavailability Study

The following is a generalized experimental workflow for a clinical trial assessing the bioavailability of a magnesium supplement, which can be adapted for magnesium nicotinate.

Objective: To evaluate the absorption and bioavailability of magnesium from an oral supplement.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Methodology:

-

Participant Recruitment:

-

Recruit healthy volunteers based on specific inclusion and exclusion criteria (e.g., age, BMI, normal blood magnesium levels).[1]

-

Obtain informed consent from all participants.

-

-

Study Protocol:

-

Instruct participants to follow a standardized diet and refrain from consuming magnesium-rich foods or supplements for a specified period before the study.[4]

-

On the study day, administer a single dose of the magnesium supplement (e.g., magnesium nicotinate) or a placebo.

-

-

Sample Collection:

-

Collect blood and urine samples at baseline and at regular intervals post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).[4]

-

-

Magnesium Analysis:

-

Analyze the magnesium concentration in serum and urine samples using a validated analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters, including the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

-

Adjust for baseline endogenous magnesium levels to accurately determine the bioavailability of the supplemented magnesium.[3]

-

-

Statistical Analysis:

-

Compare the pharmacokinetic parameters between the supplement and placebo groups to assess the significance of magnesium absorption.

-

Applications in Research and Drug Development

Magnesium nicotinate is a compound of interest in several areas of research and development:

-

Nutritional Supplements: It serves as a source of both magnesium and niacin, potentially addressing deficiencies in both.

-

Cardiovascular Health: Given the roles of magnesium in maintaining normal heart rhythm and nicotinic acid in improving lipid profiles, magnesium nicotinate has been investigated for its potential benefits in cardiovascular diseases.[5]

-

Neurological Function: Magnesium is involved in nerve transmission and neuromuscular conduction, making its compounds relevant for neurological research.

-

Drug Delivery: The modification of magnesium nicotinate with amino acids to improve bioavailability presents an interesting avenue for drug delivery research.[1]

Conclusion

This compound (magnesium nicotinate) is a compound with a well-defined chemical structure and established synthesis methods. Its biological activity is a composite of the effects of magnesium and nicotinic acid, targeting a wide range of physiological processes from enzymatic reactions and ion transport to lipid metabolism. The provided experimental protocols offer a foundation for further investigation into its absorption, bioavailability, and therapeutic potential. This technical guide serves as a valuable resource for scientists and researchers engaged in the study and development of novel therapeutic agents.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. jsite.uwm.edu.pl [jsite.uwm.edu.pl]

- 3. Pharmacokinetic (Bioavailability) Studies of Magnesium Preparations | Eremenko | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 4. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation of Bioavailability of Mg from Daily Food Rations, Dietary Supplements and Medicinal Products from the Polish Market [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin-engineered nanoplatforms: Revolutionizing precision oncology through immunotherapy, drug delivery, and theranostics | EurekAlert! [eurekalert.org]

- 8. Biology - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. EFFECT OF NICOTINIC ACID AND MAGNESIUM NICOTINATE ON CHOLESTEROL‐INDUCED ATHEROSCLEROSIS IN COCKERELS [ouci.dntb.gov.ua]

- 11. Heart arrhythmia - Symptoms and causes - Mayo Clinic [mayoclinic.org]

In-Depth Technical Guide: Molecular Weight of Magnesium Bis(pyridine-3-carboxylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of magnesium bis(pyridine-3-carboxylate), a coordination compound of interest in pharmaceutical and materials science research. This document details the theoretical calculation of its molecular weight, outlines experimental protocols for its determination, and explores a relevant biological signaling pathway.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations, solution preparation, and analytical characterization. The molecular weight of magnesium bis(pyridine-3-carboxylate) is calculated from its chemical formula, C₁₂H₈MgN₂O₄, and the atomic weights of its constituent elements.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the atomic weights of the elements present in magnesium bis(pyridine-3-carboxylate) and the calculated molecular weight of the compound.

| Element (Symbol) | Atomic Weight ( g/mol ) | Count in Formula | Total Contribution ( g/mol ) |

| Magnesium (Mg) | 24.305 | 1 | 24.305 |

| Carbon (C) | 12.011 | 12 | 144.132 |

| Hydrogen (H) | 1.008 | 8 | 8.064 |

| Nitrogen (N) | 14.007 | 2 | 28.014 |

| Oxygen (O) | 15.999 | 4 | 63.996 |

| Total Molecular Weight | 268.511 |

Methodology for Molecular Weight Calculation

The theoretical molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is performed as follows:

Molecular Weight = (Atomic Weight of Mg × 1) + (Atomic Weight of C × 12) + (Atomic Weight of H × 8) + (Atomic Weight of N × 2) + (Atomic Weight of O × 4)

Molecular Weight = (24.305 × 1) + (12.011 × 12) + (1.008 × 8) + (14.007 × 2) + (15.999 × 4)

Molecular Weight = 24.305 + 144.132 + 8.064 + 28.014 + 63.996 = 268.511 g/mol

Experimental Protocols for Molecular Weight Determination

Several analytical techniques can be employed to experimentally verify the molecular weight of a newly synthesized coordination compound like magnesium bis(pyridine-3-carboxylate). Below are detailed methodologies for key experiments.

Elemental Analysis

Objective: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample, which can be compared with the theoretical values to confirm the empirical formula.

Methodology:

-

Sample Preparation: A precisely weighed sample of magnesium bis(pyridine-3-carboxylate) (typically 1-3 mg) is placed in a tin or silver capsule.

-

Combustion: The sample is combusted at a high temperature (around 900-1200 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).

-

Separation and Detection: The combustion gases are passed through a series of columns to separate the components. The separated gases are then detected using a thermal conductivity detector.

-

Quantification: The instrument is calibrated with a standard of known composition. The amounts of CO₂, H₂O, and N₂ from the sample are used to calculate the percentage of C, H, and N.

-

Magnesium Content (by Flame Atomic Absorption Spectroscopy - FAAS):

-

Digestion: A precisely weighed sample of the compound is digested in a suitable acid (e.g., nitric acid) to bring the magnesium into solution.

-

Standard Preparation: A series of standard solutions with known magnesium concentrations are prepared.

-

Analysis: The digested sample and standard solutions are introduced into the flame of an atomic absorption spectrometer. The absorbance of light by the magnesium atoms at a specific wavelength is measured.

-

Calculation: A calibration curve is generated from the standards, and the concentration of magnesium in the sample is determined. This is then used to calculate the percentage of magnesium in the original compound.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion or its fragments, providing a direct measurement of the molecular weight.

Methodology:

-

Sample Preparation: The magnesium bis(pyridine-3-carboxylate) sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile/water mixture) at a low concentration (typically in the µM to nM range).

-

Ionization: Electrospray ionization (ESI) is a common technique for coordination compounds. The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions in the gas phase.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the molecular ion ([M]⁺ or [M]⁻) or a common adduct (e.g., [M+H]⁺, [M+Na]⁺) is identified to determine the molecular weight. For magnesium bis(pyridine-3-carboxylate), one might expect to see the intact complex or fragments corresponding to the ligand and the metal ion.

Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability of the compound and identify the loss of any solvent molecules (e.g., water of hydration) or ligands, which can help confirm the composition and, indirectly, the molecular weight.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the magnesium bis(pyridine-3-carboxylate) sample is placed in a TGA crucible (e.g., alumina, platinum).

-

Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).

-

Weight Measurement: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: A thermogram is generated, plotting percentage weight loss versus temperature. The temperatures at which weight loss occurs and the percentage of weight lost in each step are analyzed. For instance, the loss of any coordinated or lattice water molecules would be observed at lower temperatures, while the decomposition of the organic ligand would occur at higher temperatures, eventually leaving a residue of magnesium oxide (MgO). The percentage of the final residue can be compared with the theoretical percentage of MgO in the parent compound.

Visualization of Workflows and Pathways

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of a newly synthesized coordination compound like magnesium bis(pyridine-3-carboxylate).

Thermal Decomposition of Magnesium Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium nicotinate, a compound of interest in pharmaceutical and materials science, exhibits a characteristic thermal decomposition profile. This technical guide provides a comprehensive overview of the thermal behavior of magnesium nicotinate, drawing upon available data for related metal nicotinate complexes to elucidate its decomposition pathway. The document details generalized experimental protocols for thermal analysis and presents key quantitative data in a structured format. Visual diagrams of the experimental workflow and a proposed decomposition pathway are included to facilitate a deeper understanding of the process.

Introduction

Magnesium nicotinate is the magnesium salt of nicotinic acid (niacin, vitamin B3). Its thermal stability and decomposition characteristics are crucial for determining its shelf-life, processing conditions in manufacturing, and its behavior in biological systems. The thermal decomposition of metal complexes, including magnesium nicotinate, typically involves a multi-stage process that includes dehydration followed by the degradation of the organic ligand, ultimately yielding the metal oxide as the final residue. Understanding these processes is essential for quality control and the development of stable pharmaceutical formulations.

While specific, detailed quantitative data for the thermal decomposition of magnesium nicotinate is not extensively available in the public domain, this guide synthesizes information from studies on various metal nicotinate complexes to provide a robust framework for its analysis.

Thermal Decomposition Pathway

The thermal decomposition of hydrated magnesium nicotinate is anticipated to proceed through a series of distinct steps. Initially, the coordinated and/or lattice water molecules are lost. This is followed by the decomposition of the anhydrous magnesium nicotinate, which involves the breakdown of the nicotinate ligands. The final solid product of this decomposition at high temperatures is magnesium oxide.

A proposed signaling pathway for the decomposition is as follows:

Quantitative Data

The following tables summarize the expected quantitative data from the thermal analysis of magnesium nicotinate, based on general observations from related metal nicotinate complexes. The exact temperatures and mass loss percentages will vary depending on experimental conditions such as heating rate and atmosphere.

Table 1: Summary of Thermal Decomposition Stages

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |

| Dehydration | 50 - 200 | Variable (depends on n) | Loss of water molecules |

| Ligand Decomposition | 200 - 500 | ~60-70% | Breakdown of nicotinate ligand |

| Final Residue Formation | > 500 | - | Formation of Magnesium Oxide |

Table 2: Comparative Thermal Stability of Metal Nicotinates

Based on available literature, the thermal stability of various divalent metal nicotinate complexes generally follows the order provided below. This can be a useful reference for predicting the relative stability of magnesium nicotinate.

| Metal Nicotinate | Relative Thermal Stability |

| Cobalt-nickel nicotinate | High |

| Cobalt nicotinate | High |

| Zinc nicotinate | Medium |

| Nickel nicotinate | Medium |

| Copper nicotinate | Low |

Note: The position of Magnesium Nicotinate within this series requires specific experimental determination.

Experimental Protocols

A comprehensive thermal analysis of magnesium nicotinate typically involves Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of the magnesium nicotinate sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup:

-

Heating Rate: A linear heating rate is applied, commonly 10 °C/min.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Heating Rate: The same heating rate as in the TGA experiment is typically used for direct comparison (e.g., 10 °C/min).

-

Temperature Range: The temperature program should cover the range of thermal events observed in the TGA.

-

Atmosphere: A controlled atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events like melting, crystallization, and decomposition.

Experimental Workflow Visualization

The logical flow of a typical thermal analysis experiment is depicted in the following diagram.

Conclusion

The thermal decomposition of magnesium nicotinate is a multi-step process that can be effectively characterized using techniques such as TGA and DSC. While specific data for this compound is limited, a general understanding of its decomposition can be inferred from the behavior of other metal nicotinate complexes. The process is expected to begin with dehydration, followed by the decomposition of the organic nicotinate ligand, ultimately yielding magnesium oxide. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the study and application of magnesium nicotinate. Further research is warranted to establish a detailed and quantitative understanding of its thermal properties.

Coordination chemistry of magnesium nicotinate complexes

An In-Depth Technical Guide to the Coordination Chemistry of Magnesium Nicotinate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of magnesium nicotinate complexes, focusing on their synthesis, characterization, and potential biological relevance. It is designed to serve as a technical resource for professionals in research and drug development.

Introduction

Magnesium is an essential mineral for numerous physiological processes, with over 300 enzymes requiring Mg²⁺ ions for their catalytic activity. Nicotinic acid (niacin, vitamin B3) is a crucial nutrient involved in cellular metabolism. The combination of these two entities in magnesium nicotinate complexes, [Mg(C₆H₄NO₂)₂], offers a promising avenue for developing highly bioavailable magnesium supplements and therapeutic agents. The coordination of the nicotinate ligand to the magnesium center can influence the compound's stability, solubility, and pharmacokinetic profile. This document details the synthesis, structural analysis, and biological signaling pathways associated with these complexes.

Synthesis of Magnesium Nicotinate Complexes

The synthesis of magnesium nicotinate and its derivatives can be achieved through several aqueous solution methods. The resulting products are typically white crystalline solids that are soluble in water.

Experimental Protocol: Synthesis of Magnesium Nicotinate Hydrate

This protocol describes a common method for synthesizing magnesium nicotinate hydrate from magnesium sulfate and nicotinic acid.

-

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Nicotinic Acid (C₆H₅NO₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol

-

-

Procedure:

-

Prepare an aqueous solution of nicotinic acid.

-

In a separate beaker, prepare an equimolar aqueous solution of magnesium sulfate.

-

Slowly add the magnesium sulfate solution to the nicotinic acid solution while stirring continuously.

-

Adjust the pH of the mixture to approximately 6.0-7.0 by dropwise addition of a 1M NaOH solution to facilitate the deprotonation of the carboxylic acid and formation of the complex.

-

Heat the resulting solution to 60-70°C for 1-2 hours to ensure the reaction goes to completion.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the crystals with cold deionized water and then with a small amount of ethanol to aid in drying.

-

Dry the final product, magnesium nicotinate hydrate, in a desiccator or a vacuum oven at a low temperature (e.g., 40°C).

-

Experimental Protocol: Synthesis of Magnesium Nicotinate-Amino Acid Complexes

This protocol outlines the synthesis of magnesium nicotinate complexes with amino acid ligands, such as glycine or arginine, to potentially enhance bioavailability.[1]

-

Materials:

-

Magnesium Nicotinate (synthesized as per Protocol 2.1)

-

Glycine or Arginine

-

Deionized Water

-

Methanol

-

-

Procedure:

-

Dissolve magnesium nicotinate and the selected amino acid (e.g., glycine) in deionized water in a 1:1 molar ratio.[1]

-

Heat the aqueous solution to 60-70°C while stirring vigorously for approximately 3 hours.[1]

-

Isolate the product by evaporating the water under reduced pressure using a rotary evaporator.[1]

-

Recrystallize the resulting solid from methanol to obtain a purified product.[1]

-

Dry the crystals at room temperature under vacuum.[1]

-

References

Methodological & Application

Application Note: HPLC and Ion Chromatography Analysis of Magnesium Nicotinate

This application note details the analytical procedures for the quantitative determination of both magnesium and nicotinate ions in magnesium nicotinate drug substance and formulated products. Due to the distinct chemical properties of the inorganic cation (magnesium) and the organic anion (nicotinate), two separate chromatographic methods are employed: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of nicotinate and an Ion Chromatography (IC) method for the quantification of magnesium.

These methods are essential for quality control, stability testing, and formulation development in the pharmaceutical industry.

Part 1: Determination of Nicotinate Content by RP-HPLC

This method provides a precise and accurate means to quantify the nicotinate portion of the magnesium nicotinate molecule.

1. Experimental Protocol

a. Chromatographic Conditions:

A summary of the HPLC conditions for the analysis of nicotinate is presented in the table below.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | 70% 0.05 M Sodium Hexanesulfonate Buffer : 30% Methanol[1] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C[2] |

| Detection | UV at 250 nm[3] |